molecular formula C12H12N2O3S B6368722 2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine CAS No. 1261896-27-8

2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine

Cat. No.: B6368722
CAS No.: 1261896-27-8
M. Wt: 264.30 g/mol
InChI Key: GOBCDLLPXGBHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine is a chemical compound that belongs to the pyridine family. Pyridine compounds are known for their significant clinical diversity and are widely used in medicinal chemistry . This particular compound features a hydroxyl group at the second position and a 3-methylsulfonylaminophenyl group at the third position of the pyridine ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst . This method allows for the efficient formation of the desired compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination of hydroxy-pyridines using equimolar phosphorus oxychloride (POCl3) under solvent-free conditions . This method is suitable for large-scale batch preparations and ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(3-methylphenyl)pyridine: Lacks the sulfonyl group, which may result in different biological activities.

    3-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine: Positional isomer with potentially different reactivity and properties.

    2-Hydroxy-3-(4-methylsulfonylaminophenyl)pyridine: Positional isomer with different substitution pattern on the phenyl ring.

Uniqueness

2-Hydroxy-3-(3-methylsulfonylaminophenyl)pyridine is unique due to the presence of both hydroxyl and 3-methylsulfonylaminophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-oxo-1H-pyridin-3-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-5-2-4-9(8-10)11-6-3-7-13-12(11)15/h2-8,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBCDLLPXGBHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683198
Record name N-[3-(2-Oxo-1,2-dihydropyridin-3-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-27-8
Record name N-[3-(2-Oxo-1,2-dihydropyridin-3-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.